2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine
Overview
Description
“2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C13H9BrN2. It has a molecular weight of 273.13 . This compound is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
While specific synthesis methods for “2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine” were not found, there are general methods for synthesizing imidazo[1,2-a]pyridines. For example, one method involves the reaction of new pyridine-containing dibromo compounds with thiophene-based diboronic ester via Suzuki cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-(4-Bromophenyl)-imidazo[1,2-a]pyridine” includes a bromophenyl group attached to an imidazo[1,2-a]pyridine ring . The SMILES string representation of this compound isBrc1ccc(cc1)-c2cn3ccccc3n2
. Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry, can undergo various types of reactions, including electrophilic substitution .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 216-220 °C . Its density, boiling point, and other physical and chemical properties were not found in the search results.Scientific Research Applications
Imaging Agent Development in Alzheimer’s Disease Research
The compound 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine, referred to as BrIMPY, was studied for its potential in Alzheimer’s disease (AD) research. BrIMPY demonstrated promising characteristics as a tracer for in vivo and in vitro studies, particularly for imaging β-amyloid plaques in the brain. Its selective labeling of Aβ-plaques in the brain tissue of an Alzheimer’s mouse model suggests its utility in both PET and SPECT imaging of β-amyloid plaques in living brains (Yousefi et al., 2012).
Synthesis of Pyrido[1,2-a]benzimidazoles in Medicinal Chemistry
Research on the synthesis of pyrido[1,2-a]benzimidazoles, which are chemically related to this compound, revealed their significance in medicinal chemistry. This includes their role in solubility enhancement, DNA intercalation, and their presence in the antibiotic drug Rifaximin. The study highlights the efficiency of intramolecular transition-metal-catalyzed CN bond formation in the synthesis of these compounds (Masters et al., 2011).
Synthesis Methodology Improvements
A study on the synthesis of 3-aminoimidazo[1,2-a]pyridines, closely related to this compound, showcased the use of ionic liquids to improve synthesis yields. This approach simplifies the reaction workup and allows for the easy separation and reuse of the ionic liquid, enhancing the efficiency of the synthesis process (Shaabani et al., 2006).
Exploration in Cancer Chemotherapy
Research involving selenylated imidazo[1,2-a]pyridines, structurally related to this compound, showed promising activity against breast cancer cells. These compounds demonstrated significant cytotoxicity and induced cell death by apoptosis, highlighting their potential as antiproliferative agents in breast cancer treatment (Almeida et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry, suggesting that they may interact with multiple biochemical pathways .
Result of Action
A similar compound showed potent in vitro antipromastigote activity , suggesting that 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine may have similar effects.
Biochemical Analysis
Biochemical Properties
The compound is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2/c1-10-6-7-17-9-13(16-14(17)8-10)11-2-4-12(15)5-3-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYSTHGPBTXVDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201320233 | |
Record name | 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801250 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
838-32-4 | |
Record name | 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201320233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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